
1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol is an organic compound characterized by the presence of a bromophenyl group and a trifluoromethoxy group attached to an ethan-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenylacetic acid and trifluoromethanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a strong base such as sodium hydride (NaH) to deprotonate the trifluoromethanol, followed by nucleophilic substitution with 4-bromophenylacetic acid.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or cyanides in the presence of a suitable base.
Major Products
Oxidation: Formation of 1-(4-bromophenyl)-2-(trifluoromethoxy)ethanone.
Reduction: Formation of 1-(4-bromophenyl)-2-(trifluoromethoxy)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Chemistry: Utilized in the development of agrochemicals and specialty chemicals due to its reactivity and functional groups.
作用機序
The mechanism of action of 1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It can influence metabolic pathways by acting as an inhibitor or activator of key enzymes, thereby affecting cellular processes.
類似化合物との比較
Similar Compounds
1-(4-Bromophenyl)ethanol: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
2-(4-Bromophenyl)ethanol: Positional isomer with different physical and chemical characteristics.
1-(4-Bromophenyl)-2-methoxyethanol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol is unique due to the presence of both bromophenyl and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H8BrF3O2 |
|---|---|
分子量 |
285.06 g/mol |
IUPAC名 |
1-(4-bromophenyl)-2-(trifluoromethoxy)ethanol |
InChI |
InChI=1S/C9H8BrF3O2/c10-7-3-1-6(2-4-7)8(14)5-15-9(11,12)13/h1-4,8,14H,5H2 |
InChIキー |
FOPKCQKCWNFACN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(COC(F)(F)F)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


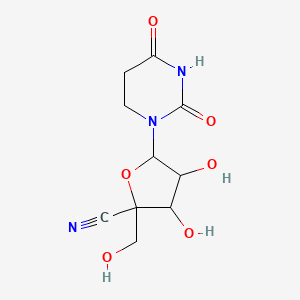



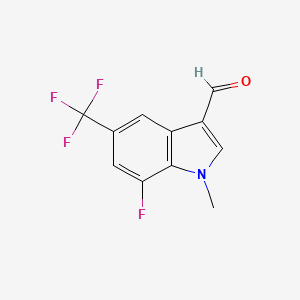
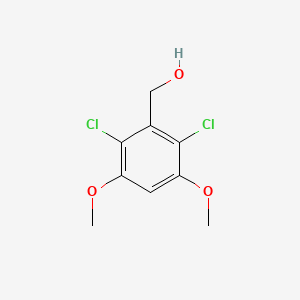
![(2E)-3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12096416.png)

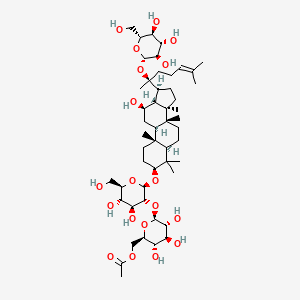
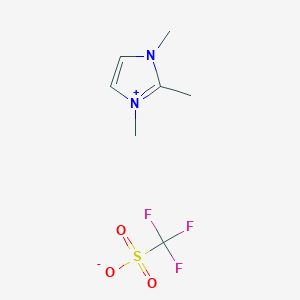

![N-[2-hexoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12096432.png)
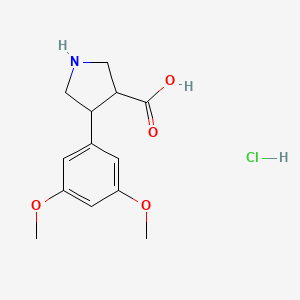
![8-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12096441.png)
